2-(4-Amino-1-oxoisoindolin-2-yl)pentanediamide
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Overview
Description
Preparation Methods
The synthesis of 2-(4-Amino-1-oxoisoindolin-2-yl)pentanediamide involves several steps. One common method includes the reaction of an appropriate isoindoline derivative with a pentanediamide precursor under controlled conditions . The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
2-(4-Amino-1-oxoisoindolin-2-yl)pentanediamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation may yield corresponding oxo derivatives, while reduction could produce amino derivatives .
Scientific Research Applications
2-(4-Amino-1-oxoisoindolin-2-yl)pentanediamide has a wide range of scientific research applications . In chemistry, it is used as a reference standard and in the synthesis of other compounds . In biology and medicine, it is studied for its potential therapeutic effects and as an impurity in the production of drugs like lenalidomide . Additionally, it has applications in the industry as a chemical intermediate and in the development of new materials .
Mechanism of Action
The mechanism of action of 2-(4-Amino-1-oxoisoindolin-2-yl)pentanediamide involves its interaction with specific molecular targets and pathways . As an impurity of lenalidomide, it may share similar mechanisms, such as modulating the activity of ubiquitin E3 ligase cereblon . This interaction leads to the degradation of specific transcription factors, which can influence various cellular processes .
Comparison with Similar Compounds
2-(4-Amino-1-oxoisoindolin-2-yl)pentanediamide is similar to other compounds like lenalidomide and thalidomide . it is unique in its specific structure and properties .
Similar compounds include:
- Lenalidomide
- Thalidomide
- 2-(4-(1-Oxoisoindolin-2-yl)phenyl)butanoic acid
Properties
Molecular Formula |
C13H16N4O3 |
---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
2-(7-amino-3-oxo-1H-isoindol-2-yl)pentanediamide |
InChI |
InChI=1S/C13H16N4O3/c14-9-3-1-2-7-8(9)6-17(13(7)20)10(12(16)19)4-5-11(15)18/h1-3,10H,4-6,14H2,(H2,15,18)(H2,16,19) |
InChI Key |
VQHPHJCNTXZKPR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC=C2N)C(=O)N1C(CCC(=O)N)C(=O)N |
Origin of Product |
United States |
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